An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the cyclobutane scaffold is a structural motif of increasing importance. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that medicinal chemists leverage to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of novel therapeutic agents. Within this class of compounds, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid stands out as a versatile bifunctional building block. Possessing both a carboxylic acid and a methyl ester, this molecule presents orthogonal handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the core physical properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. Aimed at researchers, synthetic chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the structural basis for the observed properties, offers field-proven, step-by-step protocols for their experimental determination, and contextualizes their importance in practical laboratory applications. Every piece of data and every protocol is grounded in established scientific principles to ensure accuracy, reliability, and trustworthiness.
Molecular and Structural Properties
3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative. It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the carboxylic acid and methoxycarbonyl groups relative to the plane of the cyclobutane ring dictates the molecule's overall shape, polarity, and crystal packing, which in turn governs its physical properties. It is crucial for researchers to identify and utilize the correct isomer for their specific application, as their properties can differ significantly.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| CAS Number (trans-isomer) | 1401103-71-6 | [2][3] |
| CAS Number (cis-isomer) | 142733-61-7 | [1][4] |
| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | |
| Storage Conditions | Sealed in dry, room temperature | [2] |
The presence of a polar carboxylic acid group (a hydrogen bond donor and acceptor) and a polar methyl ester group (a hydrogen bond acceptor) imparts a hydrophilic character to the molecule. However, the four-carbon aliphatic ring provides a degree of lipophilicity. The balance between these opposing characteristics is a key determinant of properties like solubility.
Detailed Analysis of Key Physical Properties
A precise understanding of the physical properties of a compound is fundamental to its successful application in research and development. These parameters influence everything from reaction kinetics to bioavailability.
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. For a pure, crystalline solid, the melting point is typically a sharp, well-defined range.[5] Impurities will depress and broaden this range.[5] Given that 3-(Methoxycarbonyl)cyclobutanecarboxylic acid can exist as a solid, its melting point is a key quality control parameter. The specific melting point will depend on the stereoisomer (cis vs. trans) due to differences in how the molecules pack into a crystal lattice.
Boiling Point
Solubility
Solubility is one of the most critical physical properties in drug development, directly impacting formulation, administration, and bioavailability.[7][8][9] The solubility of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid is dictated by the interplay of its polar functional groups and its non-polar hydrocarbon ring.
-
Aqueous Solubility : The carboxylic acid group can be deprotonated to form a carboxylate salt at pH values above its pKa, significantly increasing aqueous solubility. In acidic or neutral media, the compound is expected to have limited water solubility due to the hydrophobic cyclobutane ring.[10]
-
Organic Solvent Solubility : It is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), which can interact favorably with the carboxylic acid and ester moieties.[10]
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[11][12]
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. This value is fundamental for understanding the compound's behavior in different pH environments, such as physiological conditions in the body or buffered reaction mixtures. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) quantitatively describes the relationship between pH and the ionization state of the acid.[13]
For carboxylic acids, pKa values typically fall in the range of 4 to 5.[14] The exact pKa of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid will be influenced by the electron-withdrawing inductive effect of the methoxycarbonyl group, which tends to stabilize the conjugate base and thus lower the pKa (increase the acidity) compared to an unsubstituted cyclobutanecarboxylic acid.[15] For comparison, the pKa of cyclobutanecarboxylic acid itself is approximately 4.8. The precise measurement of pKa is most commonly achieved through potentiometric titration.[13]
Spectroscopic Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.
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Infrared (IR) Spectroscopy : Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1710 cm⁻¹, and a distinct C=O stretch for the methyl ester around 1735 cm⁻¹.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : One would expect to see signals for the cyclobutane ring protons, a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, and a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm).
-
¹³C NMR : Signals corresponding to the two distinct carbonyl carbons (acid and ester), the methoxy carbon, and the carbons of the cyclobutane ring would be observed.
-
Experimental Determination of Physical Properties
To ensure scientific integrity, all physical property data must be verifiable through robust experimental protocols. The following sections detail standard, field-proven methodologies.
Protocol 1: Melting Point Determination via Digital Apparatus
This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.[17][18]
Causality and Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change is observed by heating a small, powdered sample in a capillary tube at a controlled rate.[18] Purity is assessed by the sharpness of the melting range.[5]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube to a height of 2.5-3.5 mm and pack it tightly by tapping the tube on a hard surface.[19]
-
Instrument Setup: Place the capillary tube into the heating block of the apparatus.
-
Rapid Pre-Screen (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 5-10 °C below the approximate melting point.[19] Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.
-
Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.[19] The melting point is reported as the range T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the instrument periodically using certified reference standards.[19]
Caption: Workflow for Melting Point Determination.
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is considered the "gold standard" for measuring equilibrium (thermodynamic) solubility, which is crucial for pre-formulation and drug development studies.[11][12]
Causality and Principle: The method establishes a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound to a solvent and allowing sufficient time for equilibration, the resulting concentration of the dissolved compound in the supernatant represents its thermodynamic solubility.[11]
Methodology:
-
Preparation: Add an excess amount of solid 3-(Methoxycarbonyl)cyclobutanecarboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[11] Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[8]
-
Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted filtrate and then back-calculate the solubility in the original solvent (e.g., in µg/mL or mM).
Caption: Shake-Flask Method for Solubility.
Protocol 3: pKa Determination via Potentiometric Titration
This protocol provides a highly accurate method for determining the pKa of an ionizable group.[13]
Causality and Principle: The method involves titrating a solution of the weak acid with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[13]
Methodology:
-
Preparation: Accurately weigh a sample of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid and dissolve it in a known volume of deionized water (gentle warming may be required).[13]
-
Instrument Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the pH electrode and a magnetic stir bar into the acid solution.
-
Titration: Begin stirring the solution at a constant, moderate rate. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Data Collection: After each addition of base, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. Collect more data points near the steepest part of the curve (the equivalence point).
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve.
-
Determine the half-equivalence point (Veq / 2).
-
The pKa is the pH value on the curve that corresponds to the volume at the half-equivalence point.
-
Caption: Workflow for pKa Determination via Titration.
Conclusion
3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable chemical intermediate whose utility is deeply connected to its fundamental physical properties. Its bifunctional nature, coupled with the conformational constraints of the cyclobutane ring, presents a unique profile of solubility, acidity, and solid-state characteristics. For the researcher, a thorough characterization of these properties using robust, validated protocols is not merely an academic exercise; it is a prerequisite for predictable and successful outcomes in synthesis, formulation, and biological evaluation. This guide has provided the foundational data, the experimental "how-to," and the scientific "why" to empower scientists in their use of this versatile molecular building block.
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